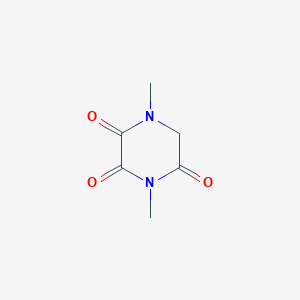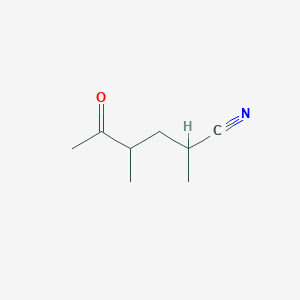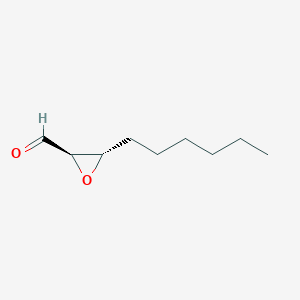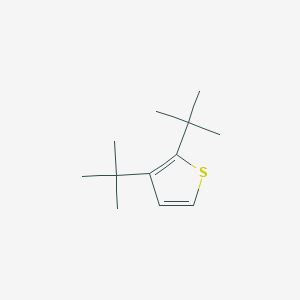
2,3-Ditert-butylthiophene
概要
説明
2,3-Ditert-butylthiophene (DTBT) is a sulfur-containing organic compound that belongs to the class of thiophenes. DTBT has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and sensing. The unique properties of DTBT, such as its high electron mobility, thermal stability, and solubility, make it an ideal candidate for these applications.
作用機序
The mechanism of action of 2,3-Ditert-butylthiophene in organic electronics and optoelectronics is based on its ability to transport electrons and holes. 2,3-Ditert-butylthiophene has a high electron mobility, which makes it an ideal candidate for use as a charge transport material in organic electronic devices. 2,3-Ditert-butylthiophene also has a low bandgap, which allows it to absorb light in the visible region, making it an ideal candidate for use in organic photovoltaics and organic light-emitting diodes.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 2,3-Ditert-butylthiophene. However, studies have shown that 2,3-Ditert-butylthiophene has low toxicity and is not mutagenic or carcinogenic. 2,3-Ditert-butylthiophene has been used as a sensing material for the detection of various analytes, such as nitroaromatics, explosives, and heavy metals. The use of 2,3-Ditert-butylthiophene as a sensing material has the potential to reduce the environmental impact of these pollutants.
実験室実験の利点と制限
The advantages of using 2,3-Ditert-butylthiophene in lab experiments include its high electron mobility, thermal stability, and solubility. 2,3-Ditert-butylthiophene is also relatively easy to synthesize and can be easily modified to tune its properties. The limitations of using 2,3-Ditert-butylthiophene in lab experiments include its low solubility in some solvents, which can make it difficult to work with, and its tendency to form aggregates, which can affect its performance in electronic devices.
将来の方向性
There are several future directions for research on 2,3-Ditert-butylthiophene. One direction is the development of new synthesis methods for 2,3-Ditert-butylthiophene that are more efficient and environmentally friendly. Another direction is the development of new applications for 2,3-Ditert-butylthiophene, such as in the field of biosensors. 2,3-Ditert-butylthiophene has the potential to be used as a sensing material for the detection of various biomolecules, such as proteins and DNA. Finally, research on the stability and degradation of 2,3-Ditert-butylthiophene in different environments is needed to understand its long-term performance in electronic devices.
科学的研究の応用
2,3-Ditert-butylthiophene has been extensively studied for its potential applications in organic electronics and optoelectronics. 2,3-Ditert-butylthiophene has been used as a building block for the synthesis of various organic semiconductors, such as polythiophenes, which are widely used in organic solar cells, organic field-effect transistors, and organic light-emitting diodes. 2,3-Ditert-butylthiophene has also been used as a sensing material for the detection of various analytes, such as nitroaromatics, explosives, and heavy metals.
特性
CAS番号 |
128788-04-5 |
|---|---|
製品名 |
2,3-Ditert-butylthiophene |
分子式 |
C12H20S |
分子量 |
196.35 g/mol |
IUPAC名 |
2,3-ditert-butylthiophene |
InChI |
InChI=1S/C12H20S/c1-11(2,3)9-7-8-13-10(9)12(4,5)6/h7-8H,1-6H3 |
InChIキー |
UGSHDMAFOIOKNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(SC=C1)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=C(SC=C1)C(C)(C)C |
同義語 |
2,3-DITERT-BUTYLTHIOPHENE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

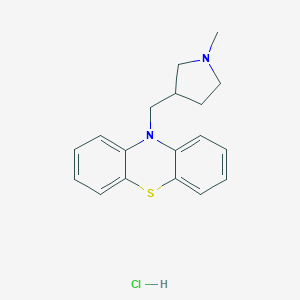
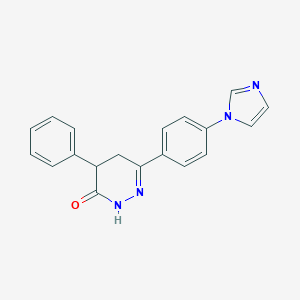
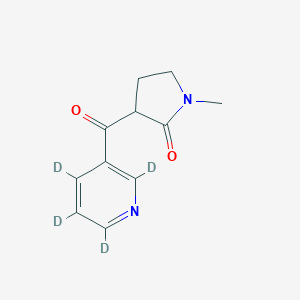
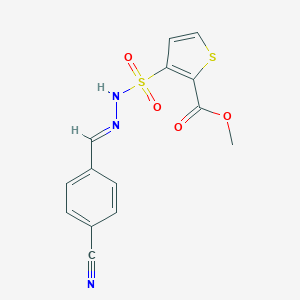
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)
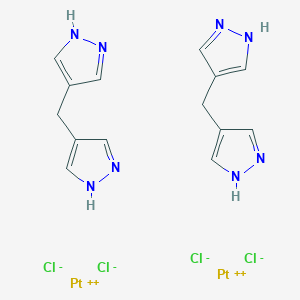
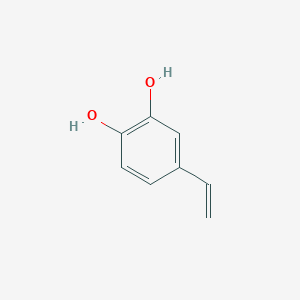
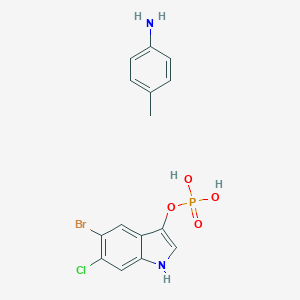
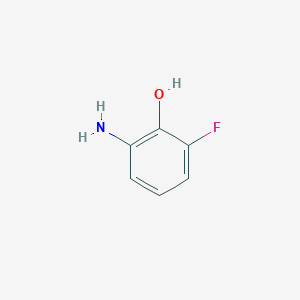
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)
